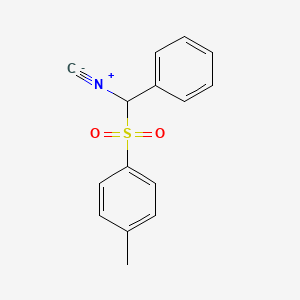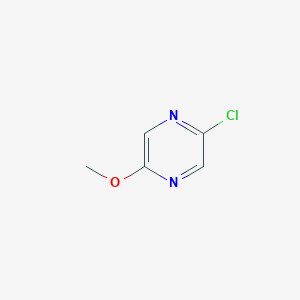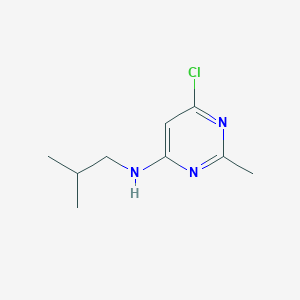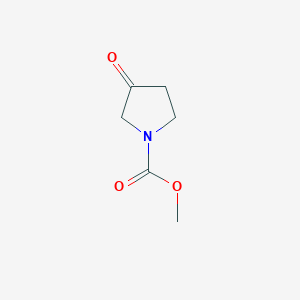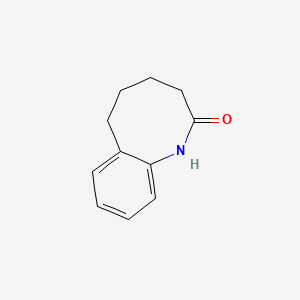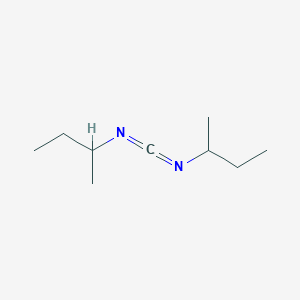![molecular formula C8H8N2S B1353876 6-Methylthieno[2,3-b]pyridin-4-amine CAS No. 73227-70-0](/img/structure/B1353876.png)
6-Methylthieno[2,3-b]pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylthieno[2,3-b]pyridin-4-amine is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is a derivative of thienopyridine, characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. The presence of a methyl group at the 6-position and an amino group at the 4-position further enhances its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylthieno[2,3-b]pyridin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminothiophenes with appropriate reagents to form the thienopyridine core. For instance, the Vilsmeier–Haack reaction can be employed to produce 4-chlorothieno[2,3-b]pyridines, which can then be further modified to introduce the amino group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of efficient catalysts and reaction conditions that minimize by-products and facilitate large-scale production. The choice of solvents, temperature control, and purification techniques are critical factors in industrial synthesis.
化学反応の分析
Types of Reactions
6-Methylthieno[2,3-b]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents at various positions on the thienopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under suitable conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
6-Methylthieno[2,3-b]pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 6-Methylthieno[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .
類似化合物との比較
Similar Compounds
Thieno[2,3-b]pyridine: Lacks the methyl and amino groups, resulting in different chemical properties and reactivity.
Thiazolo[3,2-a]pyridine: Contains a thiazole ring instead of a thiophene ring, leading to distinct biological activities.
[1,2,4]Triazolo[1,5-a]pyridine: Features a triazole ring, which imparts unique pharmacological properties.
Uniqueness
6-Methylthieno[2,3-b]pyridin-4-amine is unique due to its specific substitution pattern, which enhances its reactivity and potential applications. The presence of the methyl and amino groups allows for targeted modifications and interactions with biological targets, making it a valuable compound in various research fields.
特性
IUPAC Name |
6-methylthieno[2,3-b]pyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-4-7(9)6-2-3-11-8(6)10-5/h2-4H,1H3,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBYBUBMBIXYGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CSC2=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
